![molecular formula C17H31ClO2Si B12545615 2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one CAS No. 868701-08-0](/img/structure/B12545615.png)
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with a chlorinated propylidene group and a tri(propan-2-yl)silyl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The silyl ether group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and other derivatives, depending on the specific reaction pathway .
Aplicaciones Científicas De Investigación
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to participate in multiple pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1,2-propanediol: Shares the chlorinated propyl group but lacks the cyclopentanone and silyl ether moieties.
Triisopropylsilyl Chloride: Contains the tri(propan-2-yl)silyl group but differs in overall structure and reactivity.
Uniqueness
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
868701-08-0 |
|---|---|
Fórmula molecular |
C17H31ClO2Si |
Peso molecular |
331.0 g/mol |
Nombre IUPAC |
2-[1-chloro-3-tri(propan-2-yl)silyloxypropylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H31ClO2Si/c1-12(2)21(13(3)4,14(5)6)20-11-10-16(18)15-8-7-9-17(15)19/h12-14H,7-11H2,1-6H3 |
Clave InChI |
CRVRRPSVAFBABY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCC(=C1CCCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
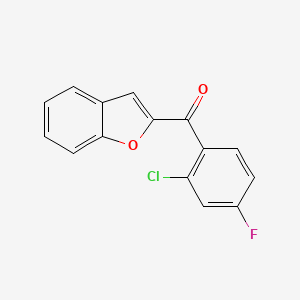

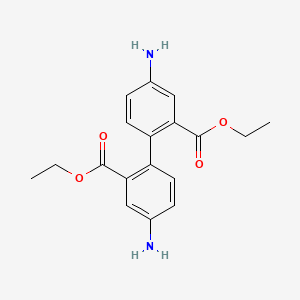

![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
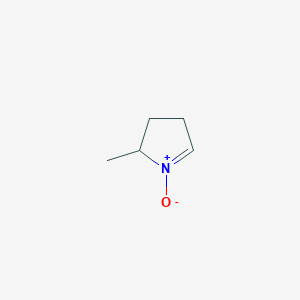
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
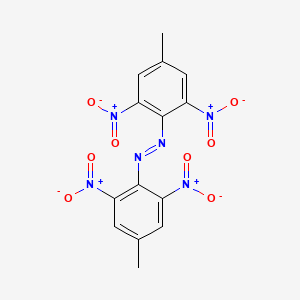
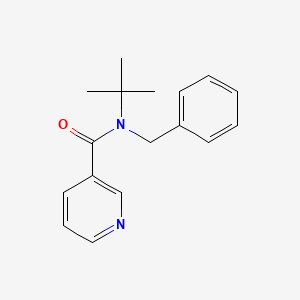
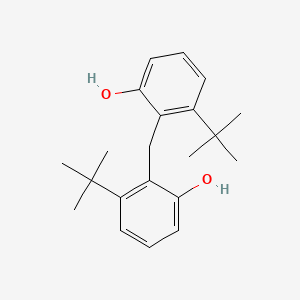
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)


